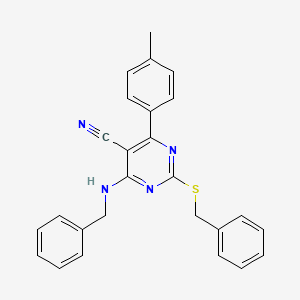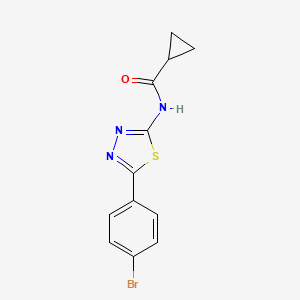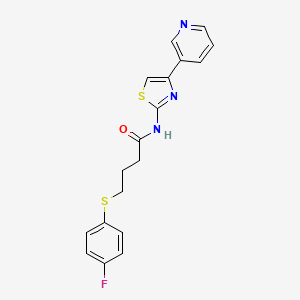![molecular formula C23H18N4O5S B2471122 3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251616-95-1](/img/no-structure.png)
3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of thiophene derivatives, which are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .科学的研究の応用
Synthesis and Chemical Properties
- Research has focused on the synthesis of functionalized pyrimidines and related heterocycles, exploring various synthetic routes and chemical reactions. For example, studies have reported on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related compounds through reactions that yield moderate to good yields, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Sarıpınar et al., 2006).
Biological and Pharmacological Activities
- Several studies have evaluated the biological activities of thienopyrimidine derivatives, investigating their potential as pharmacological agents. These compounds have been found to possess a range of biological activities, including antimicrobial, antidiabetic, and antioxidant properties. For instance, thienopyrimidine derivatives have been synthesized and screened for their in vitro antioxidant activity, revealing that certain substitutions on the thienopyrimidine ring can significantly enhance radical scavenging activity (Kotaiah et al., 2012).
Potential Therapeutic Applications
- Research into thieno[2,3-d]pyrimidine derivatives has explored their potential as therapeutic agents, with studies discovering compounds with potent activity against specific receptors or diseases. For example, derivatives have been identified as potent non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, indicating potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Antimicrobial and Antidiabetic Screening
- Novel pyrimidine derivatives have been synthesized and assessed for their antimicrobial and antidiabetic activities, contributing to the search for new therapeutic agents. Some studies have reported the synthesis of dihydropyrimidine derivatives with significant in vitro antidiabetic activity, showcasing the potential of these compounds in managing diabetes (Lalpara et al., 2021).
作用機序
The mechanism of action of this compound would depend on its specific biological targets. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties reported for thiophene derivatives , this compound could potentially have interesting biological activities worth investigating.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(4-Methoxyphenyl) and 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl groups.", "Starting Materials": [ "2-Amino-4-methoxybenzoic acid", "2-Amino-5-methoxybenzoic acid", "2-Chloro-4-nitrobenzoic acid", "2-Mercapto-5-methyl-1,3,4-thiadiazole", "4-Methoxybenzaldehyde", "4-Methoxyphenylacetic acid", "Acetic anhydride", "Diethyl malonate", "Ethyl acetoacetate", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium ethoxide", "Sodium hydride", "Thiourea" ], "Reaction": [ "Synthesis of 2-Amino-4-methoxybenzoic acid from 4-Methoxybenzaldehyde via the Leimgruber-Batcho synthesis", "Synthesis of 2-Amino-5-methoxybenzoic acid from 4-Methoxyphenylacetic acid via the Vilsmeier-Haack reaction", "Synthesis of 2-Chloro-4-nitrobenzoic acid from 2-Amino-4-methoxybenzoic acid via the Sandmeyer reaction", "Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole from Ethyl acetoacetate and Hydrazine hydrate via the Gewald reaction", "Synthesis of 3-(4-Methoxyphenyl)-1-benzylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-Chloro-4-nitrobenzoic acid, 2-Mercapto-5-methyl-1,3,4-thiadiazole, and Sodium hydride via the Gewald reaction", "Synthesis of 3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione from 3-(4-Methoxyphenyl)-1-benzylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 2-Amino-5-methoxybenzoic acid, Thiourea, Acetic anhydride, Diethyl malonate, and Phosphorus oxychloride via a series of reactions including the formation of the 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group and the final deprotection step." ] } | |
CAS番号 |
1251616-95-1 |
分子式 |
C23H18N4O5S |
分子量 |
462.48 |
IUPAC名 |
3-(4-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-8-6-15(7-9-16)27-22(28)20-18(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)14-4-3-5-17(12-14)31-2/h3-12H,13H2,1-2H3 |
InChIキー |
CSVASTHTJOULSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)
![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)
![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)

![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)
![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)

![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)
![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)
![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)

